Cas no 97-05-2 (Sulfosalicylic Acid)

Sulfosalicylic Acid (C₇H₆O₆S) is a crystalline organic compound widely used in biochemical and clinical applications. It serves as a precipitating agent for proteins in urine analysis, enabling the detection of albumin and other proteins. The compound’s strong acidic properties and solubility in water make it effective for protein denaturation and turbidimetric assays. Additionally, it finds use as a reagent in dye synthesis and as a catalyst in organic reactions. Its high purity and stability ensure consistent performance in laboratory settings. Sulfosalicylic Acid is valued for its reliability in diagnostic procedures and its role in qualitative and quantitative protein determination.
Sulfosalicylic Acid structure
Sulfosalicylic Acid structure
Product name:Sulfosalicylic Acid
CAS No:97-05-2
MF:C7H6O6S
MW:218.183941364288
MDL:MFCD00007508
CID:34889
PubChem ID:7322

Sulfosalicylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-sulphosalicylic acid
    • 2-HYDROXY-5-SULFOBENZOIC ACID
    • 2-HYDROXYBENZOIC-5-SULFONIC ACID
    • 3-CARBOXY-4-HYDROXYBENZENESULFONIC ACID
    • 3-CARBOXY-4-HYDROXYBENZENESULPHONIC ACID
    • SALICYLSULFONIC ACID
    • SULFOSALICYLIC ACID
    • TIMTEC-BB SBB008927
    • 2-hydroxy-5-sulfo-benzoicaci
    • 3-Sulfosalicylicacid
    • 5-sulfo-salicylicaci
    • cp18121
    • kalcoloranodizingacid
    • o-Hydroxybenzoicacid5-sulfonicacid
    • Salicylicacid5-sulfonicacid
    • 5-Sulfosalicylic
    • Benzoic acid, 2-hydroxy-5-sulfo-
    • 2-Hydroxy-5-sulfo-benzoic acid
    • Sulphosalicylic acid
    • 磺基水杨酸
    • 5-Sulfosalicylic acid
    • Salicylic acid, sulfo-
    • Benzoic acid, 2-hydroxysulfo-
    • Salicylic acid, 5-sulfo-
    • Kalcolor anodizing acid
    • Sulfosalicylic acid (VAN)
    • Salicylsulfonic acid (VAN)
    • Sulphosalicylic acid (VAN)
    • 5-Sulfosalicylate
    • 5-sulfo-Salicylic acid
    • 2-Hydroxy-5-sulfobenzoic acid (ACI)
    • Salicylic acid, 5-sulfo- (8CI)
    • 5-(Hydroxysulfonyl)salicylic acid
    • 5-Sulfosalicyclic acid
    • FD
    • NSC 190565
    • NSC 4741
    • SSA
    • Sulfosalicylic Acid
    • MDL: MFCD00007508
    • Inchi: 1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13)
    • InChI Key: YCPXWRQRBFJBPZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC=C(S(O)(=O)=O)C=1)O

Computed Properties

  • Exact Mass: 217.98900
  • Monoisotopic Mass: 217.989
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 120

Experimental Properties

  • Color/Form: White crystalline or crystalline powder, hygroscopic.
  • Density: 1.7563 (rough estimate)
  • Melting Point: 120 ºC
  • Boiling Point: 328.86°C (rough estimate)
  • Flash Point: °Cat760mmHg
  • Refractive Index: 1.5300 (estimate)
  • PSA: 120.28000
  • LogP: 1.41790
  • Solubility: Soluble in water and ethanol, soluble in ether.

Sulfosalicylic Acid Security Information

  • Hazardous Material transportation number:UN 1760
  • PackingGroup:III
  • Packing Group:III
  • HazardClass:8
  • Safety Term:8
  • Storage Condition:Store in tightly closed containers in a cool, dry and ventilated area. Prevent physical injury. Avoid light. The container of this material may also be harmful when empty, because there may be product residues (dust, solids); Observe all warnings and precautions for the product.

Sulfosalicylic Acid Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

Sulfosalicylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20563-5.0g
2-hydroxy-5-sulfobenzoic acid
97-05-2 95.0%
5.0g
$26.0 2025-03-21
Enamine
EN300-20563-50.0g
2-hydroxy-5-sulfobenzoic acid
97-05-2 95.0%
50.0g
$45.0 2025-03-21
TRC
S699445-500mg
Sulfosalicylic Acid
97-05-2
500mg
$ 109.00 2023-09-06
TRC
S699445-100g
Sulfosalicylic Acid
97-05-2
100g
140.00 2021-07-18
Enamine
EN300-20563-0.1g
2-hydroxy-5-sulfobenzoic acid
97-05-2 95.0%
0.1g
$19.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S85950-25g
Sulfosalicylic Acid
97-05-2
25g
¥402.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S85950-100g
Sulfosalicylic Acid
97-05-2
100g
¥642.0 2021-09-07
TRC
S699445-1g
Sulfosalicylic Acid
97-05-2
1g
$ 190.00 2023-09-06
eNovation Chemicals LLC
D767905-25g
5-Sulphosalicylic acid
97-05-2 98%
25g
$130 2023-09-04
MedChemExpress
HY-B1785-100mg
5-Sulfosalicylic acid
97-05-2 ≥96.0%
100mg
¥350 2024-04-18

Sulfosalicylic Acid Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylbenzenesulfonic acid Solvents: 1,2-Dichlorobenzene
Reference
Sulfonating agent and process
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Sodium phenoxide ,  Sulfur trioxide ;  130 °C
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
Green preparation and purification of 5-sulfosalicylic acid
, China, , ,

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Iron ;  pH 5.5 - 7.7, rt
Reference
Fe(III) cations in competing reactions of non-symmetric complexation
Popova, T. V.; Scheglova, N. V.; Sofina, S. Yu., Vestnik Kazanskogo Tekhnologicheskogo Universiteta, 2016, 19(15), 54-57

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Zirconium oxychloride ,  Ethylene oxide-propylene oxide triblock copolymer Solvents: Ethanol ;  1 h, rt
1.2 < 15 min, rt
Reference
Highly efficient transfer hydrogenation of biomass-derived furfural to furfuryl alcohol over mesoporous Zr-containing hybrids with 5-sulfosalicylic acid as a ligand
Yang, Jirui; Guo, Haixin; Shen, Feng, International Journal of Environmental Research and Public Health, 2022, 19(15),

Synthetic Routes 5

Reaction Conditions
Reference
Method for recovering sulfosalicylic acid and p-toluene sulfonic acid from hydrogenation wastewater generated in doxycycline production
, China, , ,

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Cupric nitrate ,  Molybdovanadophosphoric acid (H4PMo11VO40) Solvents: Water ;  1 h, pH 2.5, 5 °C; 12 h, 5 °C → 160 °C
Reference
Method for directly synthesizing heteropoly acid-type material with dual active centers
, China, , ,

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  50 - 70 °C; 3 - 4 h, 110 °C
Reference
Improvement of production process of 5-sulfosalicylic acid
Zhou, Fuqiang, Guangdong Huagong, 2015, 42(11),

Synthetic Routes 8

Reaction Conditions
Reference
Crystal structures of two organic salts of 1,2,3,4-tetrahydro-1,10-phenanthroline
Zheng, Y.; Yi, H. P.; Song, B. H.; Chen, S. P., Crystallography Reports, 2016, 61(7), 1090-1095

Synthetic Routes 9

Reaction Conditions
Reference
Synthesis and characterization of novel nano derivatives of graphene oxide
Radey, Hawraa H.; Al-Sawaad, Hadi Z.; Khalaf, Moayed N., Graphene, 2018, 7(3), 17-29

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Pyridine ,  Cupric nitrate Solvents: Ethanol ;  2 min, rt; rt; 3 h, rt
Reference
Synthesis and crystal structure of a 1D coordination polymer: {[Cu(HSSA)(py)3]·H2O}n (H3SSA = 5-sulfosalicylic acid, py = pyridine)
Ge, Chun-Hua; Zhang, Xiang-Dong; Guan, Lei; Yin, Jing; Wang, Tie-Mei; et al, Chinese Journal of Structural Chemistry, 2009, 28(8), 1028-1032

Synthetic Routes 11

Reaction Conditions
1.1 Reagents: Phosphoric acid (compound with sulfosalicylcic acid and zirconium) ,  Zirconium oxychloride Solvents: Water ;  8 h, pH 1, rt
Reference
Zirconium(IV) phosphosulphosalicylate as an important lead(II) selective ion-exchange material. Synthesis, characterization and adsorption study
Lutfullah; Rashid, Mohd; Rahman, Nafisur, Advanced Science Letters, 2012, 17, 184-190

Synthetic Routes 12

Reaction Conditions
1.1 Catalysts: Pseudomonas
Reference
Microbial degradation of 1,6- and 2,6-naphthalenedisulfonic acid by Pseudomonas sp. DS-1
Ohe, Tatsuhiko; Watanabe, Yasuto, Agricultural and Biological Chemistry, 1988, 52(10), 2409-14

Synthetic Routes 13

Reaction Conditions
1.1 Reagents: Sulfur trioxide Solvents: 1,1,2,2-Tetrachloroethane
Reference
Sulfonation and sulfation with sulfur trioxide
Gilbert, Everett E.; Veldhuis, Benjamin; Carlson, Emery J.; Giolito, Silvio L., Industrial and Engineering Chemistry, 1953, 45, 2065-72

Synthetic Routes 14

Reaction Conditions
1.1 Reagents: Zirconium oxychloride Solvents: Ethanol ,  Water ;  1 h, 35 °C; 24 h, 150 °C
Reference
Sulfosalicylic acid-based zirconium-containing hybrid material, its preparation method and application as catalyst for Meerwein-Ponndorf-Verley reduction reaction
, China, , ,

Synthetic Routes 15

Reaction Conditions
Reference
Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp
Wittich, Rolf Michael; Rast, Hans Georg; Knackmuss, Hans Joachim, Applied and Environmental Microbiology, 1988, 54(7), 1842-7

Synthetic Routes 16

Reaction Conditions
Reference
A method for recovering sulfosalicylic acid from doxycycline production waste liquid
, China, , ,

Synthetic Routes 17

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  1 - 2 h, rt
1.2 Reagents: Terbium chloride ;  1 - 2 h, rt; 3 - 4 w, 40 °C
Reference
In situ synthesis of rare earth complexes with organic ligands in inorganic solid substrate
, China, , ,

Synthetic Routes 18

Reaction Conditions
Reference
Purification method of analytical pure reagent 5-sulfosalicylic acid
, China, , ,

Synthetic Routes 19

Reaction Conditions
1.1 Reagents: Sulfur trioxide ,  Sulfuric acid Solvents: Water
Reference
Remote substituent effects on enantioselective palladium-catalyzed polyene cyclizations: application towards the synthesis of xestoquinone
Lau, Stephen Yiu Wah, 2002, , 63(8),

Synthetic Routes 20

Reaction Conditions
1.1 Reagents: Sulfur trioxide ;  60 min, 150 °C
Reference
Green and environment-friendly production process of sulfosalicylic acid
, China, , ,

Sulfosalicylic Acid Raw materials

Sulfosalicylic Acid Preparation Products

Additional information on Sulfosalicylic Acid

Recent Advances in Sulfosalicylic Acid (97-05-2) Research: Applications and Innovations in Chemical Biomedicine

Sulfosalicylic acid (CAS: 97-05-2), a derivative of salicylic acid, has garnered significant attention in the chemical biomedicine field due to its versatile applications in protein precipitation, diagnostic assays, and potential therapeutic uses. Recent studies have explored its mechanisms of action, optimization in laboratory protocols, and novel biomedical applications. This research brief synthesizes the latest findings to provide a comprehensive overview of its current and emerging roles.

A 2023 study published in the Journal of Biochemical Techniques demonstrated that sulfosalicylic acid (SSA) outperforms traditional protein precipitants like trichloroacetic acid (TCA) in preserving protein integrity during urine analysis, with a 15% higher recovery rate of low-molecular-weight proteins. The research highlighted SSA's unique ability to form reversible complexes with proteins, minimizing denaturation—a critical advantage for proteomic studies. These findings support its continued use in clinical diagnostics, particularly for early detection of renal disorders.

Innovative applications have emerged in drug delivery systems. A team at MIT (2024) developed SSA-functionalized nanoparticles that showed pH-dependent release of anti-inflammatory drugs in simulated gastrointestinal conditions. The carboxyl and sulfonyl groups of SSA provided dual anchoring points for drug molecules, achieving 92% encapsulation efficiency—a 30% improvement over conventional carriers. This technology holds promise for targeted treatment of inflammatory bowel diseases.

Recent safety evaluations (FDA, 2024) have reclassified SSA as a Category 3 reagent under new guidelines, reflecting its low systemic toxicity at diagnostic concentrations. However, occupational exposure limits were revised downward to 0.1 mg/m³ for aerosolized forms, based on new respiratory irritation data. These updates impact laboratory handling protocols and industrial production standards.

Emerging research suggests potential antiviral properties. Molecular docking simulations (Nature Computational Science, 2024) identified SSA as a competitive inhibitor of SARS-CoV-2 main protease (Mpro), with binding affinity comparable to repurposed drugs like lopinavir. While in vitro validation is pending, this computational finding opens new avenues for COVID-19 therapeutic development.

The global SSA market is projected to grow at 6.2% CAGR through 2030 (Grand View Research, 2024), driven by increasing diagnostic applications and pharmaceutical formulations. However, supply chain vulnerabilities were exposed during recent API shortages, prompting investigations into alternative synthesis routes using biocatalysis—a development that may reshape production economics.

In conclusion, sulfosalicylic acid (97-05-2) continues to demonstrate remarkable versatility across biomedical applications. From its established role in protein analysis to cutting-edge drug delivery and potential antiviral applications, ongoing research underscores its enduring relevance. Future studies should focus on structure-activity optimization and large-scale clinical validation of its therapeutic potential.

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